molecular formula C24H22N2O6 B13902886 N-Fmoc-L-proline Succinimido Ester

N-Fmoc-L-proline Succinimido Ester

Cat. No.: B13902886
M. Wt: 434.4 g/mol
InChI Key: JZBHVBQPWXZALQ-UHFFFAOYSA-N
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Description

Historical Context of N-Hydroxysuccinimide Esters as Activating Agents in Organic Synthesis

The quest for efficient methods to form amide bonds, the linkages that join amino acids in a peptide chain, has been a central theme in organic chemistry. lgcstandards.com Among the various strategies developed to activate carboxylic acids for reaction with amines, N-hydroxysuccinimide (NHS) esters have emerged as one of the most versatile and widely used classes of activated esters. amerigoscientific.com

The development of NHS esters can be traced back to early work in peptide synthesis. In 1963, Anderson and his colleagues introduced N-hydroxysuccinimide esters as a significant advancement. amerigoscientific.com These esters demonstrated the key advantage of forming water-soluble byproducts under neutral conditions, which greatly simplifies the purification of the desired peptide product. amerigoscientific.comchemicalbook.com While other activating agents exist, NHS esters remain highly popular due to their stability on the shelf and their reactivity under mild reaction conditions, making them particularly suitable for the synthesis of complex and highly functionalized molecules. amerigoscientific.com The general utility of NHS esters extends beyond peptide synthesis into bioconjugate chemistry, surface functionalization, and polymer science. amerigoscientific.comresearchgate.netthieme-connect.de

The typical preparation of an NHS ester involves the reaction of a carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). chemicalbook.comresearchgate.net This method has proven effective for creating stable, isolable active esters that can be used in both organic and aqueous solutions. google.combachem.com

Role of Fmoc-Protected Amino Acids in Modern Peptide Synthesis Strategies

Modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), relies heavily on the use of temporary protecting groups for the N-terminus of amino acids. lgcstandards.com The fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of this strategy. Introduced in the late 1970s by Atherton and Sheppard, Fmoc chemistry offers a milder and more convenient alternative to older methods. lgcstandards.com

The Fmoc group protects the amino group of an amino acid from participating in unwanted reactions during the coupling of the next amino acid in the sequence. altabioscience.com A key feature of the Fmoc group is its sensitivity to basic conditions, allowing for its easy removal with a mild base like piperidine (B6355638) without affecting other parts of the peptide chain. lgcstandards.com This orthogonality is crucial, especially when amino acids with reactive side chains are used, as these side chains are typically protected with acid-labile groups. altabioscience.com

The use of Fmoc-protected amino acids is highly compatible with automated peptide synthesizers, which has significantly accelerated the pace of peptide research. The strong UV absorbance of the fluorene (B118485) group provides a convenient method for monitoring the progress of the synthesis. total-synthesis.com This combination of mild deprotection conditions, compatibility with a wide range of solvents and reagents, and suitability for automation has made Fmoc chemistry the method of choice for the synthesis of complex peptides, including those exceeding 50 amino acids in length. altabioscience.comlgcstandards.com

Significance of Proline Residues in Peptide Structure and Synthetic Applications

Proline is a unique proteinogenic amino acid due to its distinctive cyclic structure, where the side chain loops back to form a pyrrolidine (B122466) ring with the backbone amide nitrogen. nih.govwikipedia.org This rigid structure has profound implications for the three-dimensional conformation of peptides and proteins.

The conformational rigidity of proline restricts the available bond angles in the peptide backbone, often inducing turns and disrupting regular secondary structures like alpha-helices and beta-sheets. nih.govwikipedia.orgyoutube.com Proline is frequently found at the beginning of alpha-helices and at the edges of beta-sheets, and it plays a critical role in the formation of beta-turns. wikipedia.org When multiple proline residues are present consecutively, they can form a unique helical structure known as a polyproline helix, which is important for protein-protein interactions. nih.govnih.gov

From a synthetic standpoint, the incorporation of proline presents unique challenges and opportunities. The formation of a peptide bond involving proline can be slower compared to other amino acids. wikipedia.orgyoutube.com However, its rigid structure can also be advantageous in drug design, where proline and its analogs are used to create conformationally constrained peptides with enhanced stability and biological activity. nih.govnih.gov The unique properties of proline make it a crucial element in the design of enzyme inhibitors, receptor agonists, and other therapeutic peptides.

Overview of N-Fmoc-L-proline Succinimido Ester as a Key Building Block in Academic Research

This compound brings together the advantages of its three components: the Fmoc group for temporary N-terminal protection, the conformationally significant L-proline residue, and the N-hydroxysuccinimido ester for pre-activation of the carboxylic acid. This combination makes it a highly efficient and ready-to-use building block for the incorporation of proline into a growing peptide chain during SPPS.

The use of this pre-activated ester simplifies the coupling step, as it eliminates the need for in-situ activation with a coupling reagent, which can sometimes lead to side reactions. Researchers in various fields utilize this reagent to synthesize peptides with specific structural features conferred by the proline residue. For example, it is a key component in the synthesis of peptides designed to mimic or disrupt protein-protein interactions that are mediated by proline-rich domains. nih.gov Furthermore, it has been used in the synthesis of peptidomimetics and other complex organic molecules, including novel drug candidates. guidechem.comresearchgate.net The commercial availability and high purity of this compound contribute to its widespread use in academic and industrial research, enabling the reliable and efficient synthesis of custom peptides for a broad range of applications.

Data Tables

Table 1: Properties of N-Fmoc-L-proline

PropertyValue
Molecular FormulaC20H19NO4
Molecular Weight337.4 g/mol nih.gov
Melting Point117-118 °C sigmaaldrich.com
Optical Activity[α]20/D −32±1°, c = 1% in DMF sigmaaldrich.com
AppearanceWhite solid chemicalbook.com
Storage Temperature2-8°C sigmaaldrich.com

Table 2: Key Reagents in the Synthesis and Application of this compound

Compound NameRole
L-prolineThe amino acid core guidechem.com
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)Reagent for Fmoc protection
N-hydroxysuccinimide (NHS)Activating agent for the carboxyl group amerigoscientific.comwikipedia.org
Dicyclohexylcarbodiimide (DCC)Coupling agent for NHS ester formation chemicalbook.com
PiperidineReagent for Fmoc group removal lgcstandards.com
Trifluoroacetic acid (TFA)Reagent for final cleavage from solid support and side-chain deprotection altabioscience.comlgcstandards.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-O-(2,5-dioxopyrrolidin-1-yl) 1-O-(9H-fluoren-9-ylmethyl) pyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c27-21-11-12-22(28)26(21)32-23(29)20-10-5-13-25(20)24(30)31-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBHVBQPWXZALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)ON5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization of N Fmoc L Proline Succinimido Ester

Synthetic Methodologies for N-Fmoc-L-proline Succinimido Ester Preparation

The synthesis of this compound, often abbreviated as Fmoc-Pro-OSu, typically begins with the preparation of N-Fmoc-L-proline. This protected amino acid is the direct precursor to the desired activated ester.

Direct N-Fmoc Protection of L-Proline Derivatives

The most common route to N-Fmoc-L-proline involves the direct reaction of L-proline with an Fmoc-donating reagent. Several methods have been reported, primarily differing in the choice of the Fmoc source and reaction conditions.

One widely used method employs 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) as the protecting agent. guidechem.com In a typical procedure, L-proline is dissolved in an aqueous solution of sodium carbonate, to which a solution of Fmoc-OSu in an organic solvent like tetrahydrofuran (B95107) (THF) is added. guidechem.com The reaction mixture is stirred for an extended period, followed by an aqueous workup and acidification to yield N-Fmoc-L-proline. guidechem.com

Another established method utilizes 9-fluorenylmethyl chloroformate (Fmoc-Cl) as the Fmoc source. guidechem.comchemicalbook.com This reaction is generally carried out in a biphasic system of 1,4-dioxane (B91453) and water, with a base such as potassium carbonate, at a controlled temperature. guidechem.comchemicalbook.com After the reaction, an extractive workup and acidification precipitate the desired N-Fmoc-L-proline. guidechem.comchemicalbook.com

The choice of solvent and base can be critical for achieving high yields and purity. For instance, a process for crystallizing N-Fmoc-L-proline from an ethanol/water system has been developed to obtain a high-purity product. google.com

Starting MaterialReagentBaseSolventYieldReference
L-proline9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)Sodium CarbonateTetrahydrofuran/WaterNot specified guidechem.com
L-proline9-fluorenylmethyl chloroformate (Fmoc-Cl)Potassium Carbonate1,4-Dioxane/Water95% guidechem.comchemicalbook.com
N-Fmoc-L-proline (crude)--Ethanol/WaterNot specified google.com

Table 1: Comparison of Direct N-Fmoc Protection Methods for L-Proline. This table summarizes different reported methods for the synthesis of N-Fmoc-L-proline, the direct precursor to this compound.

Once N-Fmoc-L-proline is obtained, it is converted to its succinimido ester. A common method for this conversion involves the reaction of N-Fmoc-L-proline with N-hydroxysuccinimide (HOSu) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as tetrahydrofuran (THF). google.com

Conversion from Other N-Protected L-Proline Derivatives

While direct Fmoc protection is prevalent, it is conceptually possible to synthesize this compound from other N-protected L-proline derivatives. This would typically involve a deprotection step followed by reprotection with the Fmoc group. For example, an N-Boc-L-proline derivative could be deprotected under acidic conditions and subsequently reacted with an Fmoc-donating reagent. nih.gov However, this multi-step approach is generally less efficient than the direct Fmoc protection of L-proline. The direct synthesis from L-proline is more atom-economical and avoids the use of additional protecting and deprotecting agents.

Functionalization and Modification Strategies for Succinimido Ester Moieties

The succinimido ester group is a highly reactive moiety designed for efficient reaction with primary amines to form stable amide bonds. nih.govacs.org This reactivity is the cornerstone of its utility in peptide synthesis and bioconjugation.

The primary functionalization strategy for this compound is its reaction with the free amino group of another amino acid or a peptide chain. This aminolysis reaction proceeds readily under mild conditions, typically in aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM), often with the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the released N-hydroxysuccinimide. rsc.org

The efficiency of the coupling reaction can be influenced by several factors. The hydrolysis of the succinimido ester is a competing reaction, particularly in the presence of water, which can reduce the yield of the desired amide product. nih.govacs.org Therefore, anhydrous reaction conditions are generally preferred.

Beyond simple amide bond formation, the succinimido ester can be utilized in more complex functionalization strategies. For instance, heterobifunctional crosslinkers containing a succinimidyl ester at one end and another reactive group (e.g., a maleimide) at the other can be used to conjugate peptides to other molecules or surfaces. researchgate.netrsc.org In such a scenario, the succinimidyl ester would react with an amine, leaving the maleimide (B117702) group available for reaction with a thiol.

The reactivity of the succinimido ester can also be modulated by the reaction conditions. The rate of aminolysis versus hydrolysis can be influenced by the pH of the reaction medium when performed in aqueous buffers. nih.govacs.org

Reaction TypeReactantProductKey Features
AminolysisPrimary AmineAmideForms a stable amide bond, the basis of peptide synthesis.
HydrolysisWaterCarboxylic AcidA competing side reaction, particularly in aqueous environments.

Table 2: Key Reactions of the Succinimido Ester Moiety. This table outlines the primary reactions of the succinimido ester group, highlighting its intended reactivity with amines and its potential for hydrolysis.

Mechanistic Principles of Peptide Bond Formation with N Fmoc L Proline Succinimido Ester

General Mechanism of Active Ester Aminolysis in Peptide Coupling

The fundamental reaction governing the use of N-Fmoc-L-proline succinimido ester is aminolysis, a specific type of nucleophilic acyl substitution. chemistrysteps.com In this process, the lone pair of electrons on the nitrogen atom of an amino acid's free amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed by the expulsion of the leaving group, which in this case is N-hydroxysuccinimide (NHS). chemistrysteps.comglenresearch.com The result is the formation of a stable amide bond, the very essence of a peptide linkage, and the release of the NHS byproduct. glenresearch.com

Role of the N-Hydroxysuccinimide Moiety in Activating Carboxylic Acids

The crux of the efficacy of this compound lies in the "active ester" concept, where the N-hydroxysuccinimide (NHS) moiety plays a critical role. fiveable.mechemicalbook.com Carboxylic acids themselves are generally not reactive enough to form an amide bond under mild conditions. chemicalbook.com The NHS group, however, is an excellent leaving group due to its ability to stabilize the negative charge that develops upon its departure. This stabilization is a consequence of the electron-withdrawing nature of the two carbonyl groups in the succinimide (B58015) ring, which delocalize the negative charge.

The preparation of these active esters, including this compound, typically involves the reaction of the N-protected amino acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). chemicalbook.comenamine.net The resulting NHS esters are often stable, crystalline solids that can be isolated, purified, and stored, providing a convenient and ready-to-use activated amino acid derivative for peptide synthesis. chemicalbook.comresearchgate.net An added advantage of using NHS is that the byproduct, N-hydroxysuccinimide, is water-soluble, facilitating its removal during the purification of the newly formed peptide. chemicalbook.comenamine.net

Kinetic Aspects of Coupling Reactions Facilitated by this compound

The kinetics of peptide coupling reactions are a critical factor in the efficiency of peptide synthesis. The rate of the reaction is influenced by several factors, including the concentration of the reactants, the solvent, and the temperature. chemrxiv.org The use of pre-activated esters like this compound generally leads to faster coupling rates compared to methods that generate the active species in situ.

Studies have shown that peptide bond formation and deprotection reactions in solid-phase peptide synthesis (SPPS) often follow pseudo-first-order kinetics. chemrxiv.org The high reactivity of NHS esters contributes to efficient coupling, minimizing the reaction times required for complete amide bond formation. bachem.com However, the inherent reactivity of the ester also makes it susceptible to hydrolysis, particularly in the presence of water. While primary amines are significantly better nucleophiles than water, hydrolysis can become a competing reaction, potentially reducing the yield of the desired peptide. glenresearch.com For sterically hindered amino acids, the coupling reaction may be slower, necessitating longer reaction times or the use of coupling additives to enhance the rate. nih.gov

Comparative Analysis with Other Peptide Coupling Reagents and Strategies

The landscape of peptide synthesis is populated with a diverse array of coupling reagents and strategies, each with its own set of advantages and disadvantages. This compound, as an active ester, represents one of the earliest and still widely used methods.

Comparison with Carbodiimides (e.g., DCC, DIC): Carbodiimides, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue HOAt, are powerful coupling reagents. bachem.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which then reacts with the amine. While highly efficient, this method can lead to the formation of an N-acylurea byproduct, which can be difficult to remove, and also carries a risk of racemization. fiveable.me The use of pre-isolated and purified this compound circumvents the issue of N-acylurea formation and can offer better control over racemization. bachem.com

Comparison with Phosphonium and Aminium/Uronium Salts (e.g., PyBOP, HBTU, HATU): These reagents are known for their high efficiency and rapid coupling times. bachem.com They function by forming an active ester in situ, often with HOBt or HOAt. For instance, HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. youtube.comresearchgate.net While extremely effective, especially for difficult couplings, these reagents are generally more expensive than the reagents required for NHS ester formation. acs.org

Comparison with other Active Esters (e.g., p-nitrophenyl esters, pentafluorophenyl esters): P-nitrophenyl (ONp) esters were among the first active esters used in peptide synthesis. chemicalbook.com However, NHS esters have largely superseded them due to their higher reactivity and the greater water solubility of the NHS byproduct, which simplifies purification. chemicalbook.com Pentafluorophenyl (OPfp) esters are highly reactive and are also used in automated SPPS, but the synthesis of the activated amino acid can be more complex. bachem.com

Applications of N Fmoc L Proline Succinimido Ester in Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) Applications

SPPS, a technique where the peptide is assembled on an insoluble polymer support, has been revolutionized by Fmoc chemistry. altabioscience.combachem.com The stability and reactivity of Fmoc-Pro-OSu make it well-suited for this iterative process.

In SPPS, building a peptide involves sequential cycles of deprotection and coupling. bachem.com After the removal of the temporary Fmoc group from the N-terminal amino acid of the resin-bound peptide, a free amine is exposed. Fmoc-Pro-OSu is then introduced to add a proline residue. As an active ester, it reacts directly with this exposed amine to form a new peptide bond, elongating the peptide chain. springernature.com This method bypasses the need for in-situ activation reagents during the coupling step, which can sometimes lead to side reactions. The inherent rigidity of the proline ring structure can influence the conformation of the peptide chain, making its precise placement critical. peptide.com

The initial step in many SPPS protocols is the attachment of the first amino acid to the solid support. Fmoc-Pro-OSu can be used to derivatize amino-functionalized resins, such as Rink Amide resin, thereby anchoring the C-terminal proline to the support. researchgate.net This is achieved by reacting the active ester with the amine groups on the resin.

However, for certain applications, especially when aiming to produce a final peptide with a free carboxylic acid C-terminus, linkers that are highly sensitive to acid are preferred. sigmaaldrich.com For these, such as the 2-chlorotrityl chloride resin, direct loading of the Fmoc-amino acid is often performed without pre-activation to prevent side reactions like racemization. researchgate.netsigmaaldrich.com In cases where proline is the C-terminal residue, using a trityl-based resin is often recommended to minimize the risk of diketopiperazine formation, an intramolecular side reaction that can cleave the growing peptide from the support. sigmaaldrich.com

Table 1: Selected Resins and Linkers in Fmoc-SPPS

Resin/Linker TypeC-Terminal Functional GroupTypical ApplicationLoading Consideration with Proline
Rink Amide ResinAmideSynthesis of peptide amides. researchgate.netCan be loaded using standard coupling methods, including active esters. sigmaaldrich.com
Wang ResinCarboxylic AcidGeneral synthesis of peptide acids.Prone to diketopiperazine formation with C-terminal proline. peptide.com
2-Chlorotrityl ResinCarboxylic AcidSynthesis of protected peptide fragments and peptides with acid-sensitive C-termini. researchgate.netsigmaaldrich.comRecommended for C-terminal proline to prevent side reactions; loading avoids pre-activation. sigmaaldrich.com

The Fmoc/tBu strategy is highly amenable to automation, which has greatly accelerated peptide research and production. altabioscience.combachem.com The use of pre-activated derivatives like Fmoc-Pro-OSu is advantageous in automated synthesizers. These reagents are stable solids that can be accurately weighed and dissolved just prior to the coupling step, ensuring reproducible reaction conditions. Furthermore, the Fmoc group itself provides a convenient method for monitoring the reaction progress, as its cleavage releases a chromophore that can be detected by UV spectroscopy, allowing for real-time feedback on deprotection efficiency. bachem.comthieme-connect.de This feature is integral to the logic of many automated systems, ensuring each step of the synthesis proceeds to completion before the next is initiated.

Solution-Phase Peptide Synthesis (LPPS) Applications

While SPPS is more common, Liquid-Phase (or Solution-Phase) Peptide Synthesis remains a critical methodology, particularly for large-scale production or the synthesis of certain complex peptides.

In stepwise LPPS, amino acids are added one by one to a growing peptide chain that remains soluble in an organic solvent. Fmoc-Pro-OSu can be used effectively in this approach. After the deprotection of the soluble peptide's N-terminus, the active ester is added to form the next peptide bond. The key challenge in LPPS is the purification of the product after each step.

A more powerful application in LPPS is fragment condensation. In this strategy, smaller protected peptide fragments are synthesized separately and then joined together. Fmoc-Pro-OSu is useful for creating proline-containing di- or tri-peptides, which can then be deprotected and coupled to other fragments to assemble the final, larger peptide. This convergent approach can be more efficient than a linear, stepwise synthesis for very long peptides.

Continuous flow chemistry is an emerging and powerful technique for peptide synthesis, applicable to both solid-phase and liquid-phase methods. thieme-connect.deescholarship.org In flow SPPS, reagents are continuously pumped through a column packed with the peptide-bound resin. thieme-connect.de The stability and defined reactivity of active esters like Fmoc-Pro-OSu are beneficial in this context. Their use can lead to highly efficient couplings with reduced amino acid excess, making the process more sustainable and cost-effective, especially when using expensive or unnatural amino acids. researchgate.net Research has demonstrated that continuous-flow systems, sometimes operating at elevated temperatures and pressures, can dramatically shorten coupling times while achieving near-quantitative conversions. researchgate.net The precise control over reaction time and temperature offered by flow reactors helps to maintain the chiral integrity of the amino acids being incorporated. escholarship.org

Table 2: Comparison of Synthesis Methodologies

MethodologyKey FeatureAdvantage of Using Fmoc-Pro-OSu
Batch SPPS Peptide grown on insoluble resin in a reaction vessel. bachem.comStable, pre-activated reagent suitable for automated, repetitive cycles. altabioscience.com
LPPS (Fragment) Protected peptide fragments are synthesized in solution and then combined.Useful for creating small, proline-containing building blocks for convergent synthesis.
Continuous Flow SPPS Reagents are pumped continuously over a resin-packed column. thieme-connect.deresearchgate.netHigh efficiency, allows for reduced reagent excess and faster cycle times. researchgate.net

Bioconjugation and Derivatization in Advanced Chemical Research

N-Fmoc-L-proline Succinimido Ester is a specialized chemical reagent that serves as a critical building block in the sophisticated fields of bioconjugation and chemical derivatization. Its unique structure, which combines the amine-reactive N-hydroxysuccinimide (NHS) ester, the conformationally rigid L-proline residue, and the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, offers a versatile platform for covalently modifying biomolecules and surfaces.

The primary mechanism of action involves the reaction of the succinimidyl ester with primary amines, such as the N-terminal alpha-amine of a peptide or the epsilon-amine of a lysine (B10760008) residue, to form a stable and robust amide bond. sgpgims.org.ingoogle.com This reaction is typically performed in aqueous buffers at a pH range of 7 to 9. The efficiency of this conjugation is time and pH-dependent, as the NHS ester is susceptible to hydrolysis, which competes with the desired aminolysis reaction. google.comglbiochem.com

Once conjugated, the proline residue introduces a unique structural constraint, inducing specific turns or disrupting secondary structures like beta-sheets in peptides, which can be leveraged to modulate the biological activity or binding affinity of the target molecule. The attached Fmoc group provides several functionalities; it can be used as a fluorescent label for detection and quantification due to its inherent spectroscopic properties, or it can be removed under mild basic conditions to expose a secondary amine (the proline nitrogen), which can then be used as a reactive handle for further, orthogonal derivatization steps.

In advanced chemical research, this compound is employed for several key purposes:

Labeling and Detection: The Fmoc group's fluorescence is utilized for the derivatization of amine-containing analytes, including amino acids and biogenic amines, prior to analysis by High-Performance Liquid Chromatography (HPLC). This pre-column derivatization significantly enhances detection sensitivity.

Surface Functionalization: The reagent can be used to immobilize a proline moiety onto the surface of nanoparticles, biosensors, or other materials that have been pre-functionalized with primary amines. glbiochem.com This creates a surface with controlled chemical and physical properties, which can be used for studying cell adhesion, protein binding, or as a solid support for further synthesis.

Synthesis of Complex Bioconjugates: It serves as a linker to attach proline to proteins, peptides, or other biomolecules. This modification can be used to create peptide-drug conjugates, engineer proteins with new structural features, or develop probes for studying protein-protein interactions. The subsequent removal of the Fmoc group allows for the attachment of a second molecule at the proline's nitrogen, creating a branched or complex conjugate.

The general conditions for using NHS esters like this compound for labeling are summarized below.

ParameterTypical ConditionRationale/Notes
pH7.0 - 9.0Balances amine reactivity (deprotonated) and ester hydrolysis. Higher pH increases reaction rate but also hydrolysis. google.com
SolventAqueous Buffer (e.g., PBS, Borate)Maintains the stability and solubility of the target biomolecule. sgpgims.org.in
Reagent PreparationStock solution in aprotic polar solvent (e.g., DMSO, DMF)The NHS ester is dissolved in an organic solvent before being added to the aqueous reaction mixture to prevent immediate hydrolysis. sgpgims.org.in
TemperatureRoom Temperature (20-25°C) or 4°CRoom temperature offers faster kinetics, while lower temperatures can be used to minimize hydrolysis and preserve sensitive biomolecules. google.com
Reaction Time30 minutes - 2 hoursSufficient time for conjugation to occur before significant hydrolysis of the reagent. sgpgims.org.in

Research into creating diverse peptide libraries and functionalized proline analogs underscores the value of such derivatization strategies. For instance, methods like "proline editing" involve synthesizing peptides with hydroxyproline (B1673980), which is then modified post-synthesis to generate a wide array of functional groups on the proline ring. google.com While this specific technique does not start with this compound, it highlights the scientific interest in using derivatized proline residues to create novel molecular tools, a goal to which this compound can directly contribute by introducing the initial proline handle onto a target molecule.

The properties of the this compound molecule itself are critical for its application in these advanced research areas.

PropertyValue
SynonymsFmoc-Pro-OSu, N-Fmoc-L-proline N-hydroxysuccinimide ester
CAS Number109074-94-4
Molecular FormulaC₂₄H₂₂N₂O₆
Molecular Weight434.45 g/mol
Reactive GroupN-hydroxysuccinimide (NHS) ester
Protecting Group9-fluorenylmethyloxycarbonyl (Fmoc)

Advanced Synthetic Strategies and Peptide Modifications Utilizing N Fmoc L Proline Succinimido Ester Derivatives

Synthesis of C-Terminally Modified Peptides

Advanced methods have been developed for the synthesis of C-terminally modified peptides, often involving post-synthetic modification on the solid support. nih.govemorychem.science One innovative, universal approach circumvents the need for specialized resins by modifying a C-terminal serine residue into a cyclic urethane (B1682113) moiety while still attached to the resin. rsc.org This activates the peptide backbone, allowing for cleavage from the support via nucleophilic displacement with various alcohols or amines to yield a diverse array of C-terminally modified esters and amides. rsc.orgemorychem.science

Another strategy involves the side-chain anchoring of an Fmoc-protected C-terminal cysteine ester to a trityl-based resin. nih.gov Standard Fmoc-SPPS is then performed to extend the peptide chain. The final modified peptide is cleaved from the resin under mild acidic conditions. This method has proven effective for synthesizing peptides with C-terminal methyl, ethyl, and other alkyl esters with minimal epimerization. nih.gov

While N-Fmoc-L-proline succinimido ester is primarily used for elongating a peptide chain, it can be employed in solution-phase synthesis to create custom C-terminally modified proline building blocks. For example, reacting Fmoc-Pro-OSu with an amino alcohol or a protected diamine would yield a C-terminally modified proline derivative that can subsequently be incorporated into a larger peptide sequence.

Introduction of Unnatural Amino Acids and Peptidomimetics

The incorporation of unnatural amino acids (UAAs) and peptidomimetics into peptide sequences is a powerful tool in modern drug discovery. sigmaaldrich.com These non-proteinogenic building blocks offer vast structural diversity and are used to confer desirable properties such as enhanced stability against proteolysis, improved potency, and constrained conformations that can increase target selectivity. sigmaaldrich.comcpcscientific.com

Proline analogues are a particularly important class of UAAs due to the unique structural constraints the pyrrolidine (B122466) ring imposes on the peptide backbone. mdpi.comacs.org By introducing substitutions on the proline ring or altering its size, chemists can fine-tune the conformational preferences of a peptide. The synthetic principle for incorporating these analogues often mirrors that of natural amino acids. The desired UAA is first synthesized, its amino group is protected (commonly with Fmoc), and its carboxyl group is activated for peptide coupling.

The strategy embodied by this compound—using an activated ester for efficient coupling—is directly applicable to unnatural proline derivatives. An unnatural proline analogue can be synthesized and subsequently converted to its corresponding Fmoc-protected N-hydroxysuccinimido ester, creating a reactive building block ready for incorporation into a peptide sequence via solid-phase or solution-phase synthesis. This allows for the systematic introduction of novel structural motifs to probe structure-activity relationships and develop new peptide-based therapeutics. nih.gov

Proline Editing for Post-Synthetic Peptide Diversification

"Proline editing" is a highly innovative and practical strategy for generating immense functional and structural diversity in peptides through post-synthetic modification. researchgate.netumn.eduacs.org This technique avoids the often laborious process of synthesizing numerous individual proline analogues as building blocks. Instead, it relies on the incorporation of a single, functionalized proline precursor, typically Fmoc-4R-hydroxyproline (Fmoc-Hyp-OH), into a peptide using standard SPPS. nih.gov

After the full-length peptide has been assembled on the solid support, the hydroxyl group of the hydroxyproline (B1673980) residue is selectively deprotected. nih.gov This exposed hydroxyl group then serves as a reactive handle for a wide range of chemical transformations, performed while the peptide remains anchored to the resin. nih.gov Through reactions such as Mitsunobu inversions, oxidations, reductions, and various substitutions, the 4-hydroxyproline (B1632879) can be stereospecifically converted into a vast library of different 4-substituted proline derivatives. researchgate.netnih.gov

This method provides access to peptides containing proline analogues with diverse functionalities, including those that mimic other amino acids, carry spectroscopic probes, or bear reactive handles for bioorthogonal conjugation. researchgate.netnih.gov The power of proline editing lies in its ability to create a large library of structurally related peptides from a single, common peptide precursor, making it an exceptionally efficient tool for medicinal chemistry and chemical biology. nih.gov

Table 1: Examples of 4-Substituted Prolines Generated via Proline Editing This table is interactive. You can sort and filter the data.

Target 4-Substituted Proline Precursor Residue Key Reaction Type Resulting Functionality Reference
(4S)-Fluoroproline 4R-Hydroxyproline Mitsunobu Reaction Stereoelectronic Effects nih.gov
4-Oxoproline 4R-Hydroxyproline Oxidation Ketone Handle nih.gov
(4R)-Azidoproline 4S-Hydroxyproline Mitsunobu Reaction Bioorthogonal Handle (Click Chemistry) nih.gov
(4R)-Thioproline 4S-Hydroxyproline Mitsunobu Reaction Nucleophile, Ligation Handle nih.gov
4,4-Difluoroproline 4-Oxoproline Fluorination Stereoelectronic Effects, NMR Probe nih.gov

Preparation of N-Methylated Peptides through Related N-Fmoc-N-methyl Amino Acid Building Blocks

N-methylation, the substitution of the amide proton with a methyl group, is a common modification in natural peptides and a strategic tool in peptide drug design. enamine.netpeptide.com This modification can disrupt backbone hydrogen bonding, increase resistance to enzymatic degradation, and improve cell permeability and oral bioavailability. nih.govpeptide.com However, the synthesis of N-methylated peptides is challenging because the tertiary amine of an N-methylated amino acid is a weaker nucleophile, and the subsequent tertiary amide bond formation is sterically hindered. peptide.com

The most effective strategy for producing N-methylated peptides is through the synthesis of discrete Fmoc-N-methyl amino acid building blocks, which are then incorporated during SPPS using specialized coupling protocols. acs.orgnih.gov Several methods exist for synthesizing these monomers. nih.gov A widely used approach is based on the Biron-Kessler method, which involves the temporary protection of the amino acid's nitrogen with a 2-nitrobenzenesulfonyl (o-NBS) group. nih.govacs.org This group renders the remaining N-H acidic, facilitating methylation with reagents like dimethyl sulfate. Following methylation, the o-NBS group is removed, and the standard Fmoc protecting group is installed. nih.gov

For incorporation into a peptide chain, these sterically demanding building blocks require robust coupling reagents to achieve high efficiency. While standard reagents can be sluggish, activated reagents have shown superior performance.

Table 2: Coupling Reagents for N-Methylated Amino Acid Incorporation This table is interactive. You can sort and filter the data.

Coupling Reagent Description Efficacy for N-Methyl AA Reference
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate High peptide.com
HBTU/HCTU Benzotriazole-based uronium salts Less Effective peptide.com
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate Effective, especially with HOAt peptide.com
PyBrOP Bromotripyrrolidinophosphonium hexafluorophosphate Effective peptide.com

Role in Combinatorial Chemistry and Peptide Library Generation

Combinatorial chemistry enables the rapid synthesis of large, diverse collections of molecules, known as chemical libraries, which can be screened for desired biological activities. escholarship.org In peptide science, this approach is invaluable for identifying novel ligands, enzyme inhibitors, and therapeutic leads. Activated amino acid derivatives like this compound are fundamental tools in this field, as they facilitate the repetitive and systematic coupling steps required to build peptide libraries. nih.gov

The advanced synthetic strategies discussed previously are particularly powerful for generating focused peptide libraries. For instance, the ability to diversify the C-terminus of a single peptide precursor allows for the creation of a library where each member has an identical sequence but a different C-terminal group. nih.gov This is useful for optimizing a peptide's pharmacokinetic properties.

Stereochemical Considerations and Racemization Control in N Fmoc L Proline Succinimido Ester Chemistry

Mechanisms of Racemization in Peptide Coupling Reactions

Racemization in peptide coupling reactions predominantly occurs at the α-carbon of the activated amino acid residue. The principal mechanism is through the formation of a symmetric intermediate, which can then be protonated from either side, leading to a loss of chiral purity. Two primary pathways are recognized:

Enolization: This mechanism involves the abstraction of the α-proton of the activated amino acid by a base, resulting in the formation of a planar enolate intermediate. This intermediate is achiral, and its subsequent reprotonation can yield either the original L-enantiomer or the D-enantiomer. The rate of enolization is influenced by several factors, including the strength of the activating group, the basicity of the reaction medium, the polarity of the solvent, and the temperature.

Oxazolone (B7731731) Formation: For N-acyl amino acids, an alternative pathway involves the intramolecular cyclization to form a 5(4H)-oxazolone. The α-proton of the oxazolone is highly acidic and readily abstracted, leading to rapid racemization. While this is a significant concern for some N-protecting groups, the N-Fmoc group is known to be less prone to forming oxazolones compared to other protecting groups like benzoyl or acetyl, thus offering a degree of protection against this racemization pathway.

Intrinsic Chiral Stability of L-Proline Derivatives in Activated Forms

L-proline possesses a unique structural feature that confers a high degree of resistance to racemization. Its secondary amine is part of a five-membered pyrrolidine (B122466) ring, which severely restricts the conformational freedom of the α-carbon. This inherent rigidity makes the abstraction of the α-proton, and therefore the formation of the planar enolate intermediate required for racemization, energetically unfavorable.

Consequently, activated L-proline derivatives, such as N-Fmoc-L-proline succinimido ester, exhibit exceptional chiral stability during peptide coupling reactions. This property is highly advantageous in both solid-phase and solution-phase peptide synthesis, as it significantly minimizes the risk of epimerization at the proline residue, ensuring the stereochemical integrity of the growing peptide chain.

Strategies for Maintaining Chiral Integrity During Peptide Synthesis

While N-Fmoc-L-proline itself is resistant to racemization, the prevention of racemization in other amino acid residues during coupling is a critical consideration in peptide synthesis. Several strategies are employed to maintain the chiral integrity of the peptide product:

Choice of Coupling Reagents and Additives: The use of coupling reagents that minimize racemization is crucial. Carbodiimides, when used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), form active esters that are less prone to racemization than the carbodiimide-activated species alone. These additives act as racemization suppressants.

Control of Base and Temperature: The choice and concentration of the base used for deprotection and coupling steps are critical. Weak, sterically hindered bases such as diisopropylethylamine (DIPEA) are generally preferred to minimize the abstraction of the α-proton. Performing coupling reactions at lower temperatures can also significantly reduce the rate of racemization.

Reaction Time Optimization: The duration of the coupling reaction should be carefully optimized to ensure complete reaction while minimizing the exposure of the activated amino acid to conditions that could promote racemization.

The following table summarizes key strategies for maintaining chiral integrity:

StrategyDescriptionRationale
Use of Racemization Suppressants Addition of reagents like HOBt or Oxyma during carbodiimide-mediated coupling.Forms less reactive, more stable active esters, reducing the propensity for enolization.
Selection of Weak Bases Employing sterically hindered, non-nucleophilic bases such as DIPEA.Minimizes the rate of α-proton abstraction, which is the initial step in the enolization pathway.
Low Temperature Coupling Conducting the coupling reaction at reduced temperatures (e.g., 0 °C to room temperature).Decreases the rate of all chemical reactions, including the undesired racemization side reaction.
Optimized Reaction Time Monitoring the reaction to ensure completion without unnecessary prolongation.Limits the time the activated amino acid is exposed to potentially racemizing conditions.

Analytical Assessment of Enantiomeric Purity in Peptide Products

The verification of the enantiomeric purity of the final peptide is a critical quality control step. Several analytical techniques are employed to detect and quantify the presence of diastereomeric impurities arising from racemization.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers. It can be performed either by using a chiral stationary phase (CSP) that selectively interacts with one enantiomer or by derivatizing the peptide with a chiral agent to form diastereomers that can be separated on a standard achiral column.

Gas Chromatography (GC) on a Chiral Column: After hydrolysis of the peptide into its constituent amino acids, the amino acids can be derivatized and analyzed by GC using a chiral capillary column. This technique offers high resolution for the separation of D- and L-amino acid enantiomers.

Enzymatic Assays: Specific enzymes can be used to detect the presence of D-amino acids. For instance, D-amino acid oxidase is an enzyme that specifically oxidizes D-amino acids, and its activity can be monitored to quantify the level of racemization.

Peptide Hydrolysis and Derivatization: A common method involves the complete acid hydrolysis of the peptide, followed by derivatization of the resulting amino acids with a chiral reagent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). The resulting diastereomeric derivatives can then be readily separated and quantified by reversed-phase HPLC.

A comparison of common analytical methods is presented below:

Analytical MethodPrincipleAdvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase or separation of diastereomeric derivatives.Direct analysis of the peptide or its derivatives; high accuracy and precision.
Chiral GC Separation of volatile, derivatized amino acid enantiomers on a chiral capillary column.High resolution and sensitivity.
Enzymatic Assays Use of stereospecific enzymes (e.g., D-amino acid oxidase) to detect one enantiomer.High specificity; can be very sensitive.
Hydrolysis and Derivatization (e.g., with Marfey's reagent) Conversion of amino acid enantiomers into diastereomers with distinct chromatographic properties.Well-established and reliable method for quantifying the enantiomeric ratio of each amino acid in the peptide.

Side Reactions and Mitigation Strategies in Fmoc Spps with Proline Derivatives

Diketopiperazine (DKP) Formation: Mechanisms and Influencing Factors

Diketopiperazine (DKP) formation is a significant side reaction in Fmoc-SPPS, particularly when proline is present in the peptide sequence. nih.goviris-biotech.depeptide.com This intramolecular cyclization reaction leads to the cleavage of the N-terminal dipeptide from the resin, resulting in a truncated peptide and the formation of a cyclic dipeptide byproduct. nih.gov The reaction is initiated by the nucleophilic attack of the N-terminal amine of a dipeptidyl-resin on the ester linkage to the solid support. nih.gov

Sequence Dependency and the Impact of Proline at the C-terminus

The propensity for DKP formation is highly dependent on the amino acid sequence. nih.gov Peptides with proline at the second position from the N-terminus are especially susceptible to this side reaction. acs.orgresearchgate.net The unique cyclic structure of proline restricts the conformation of the peptide backbone, favoring a cis-amide bond between the first and second amino acids. This cis conformation brings the N-terminal amine in close proximity to the ester linkage, thereby facilitating the intramolecular cyclization. nih.gov

The presence of proline at the C-terminus of a growing peptide chain also significantly increases the risk of DKP formation. iris-biotech.denih.gov This is due to the secondary amine nature of proline, which is more basic and a stronger nucleophile than the primary amines of other amino acids, thus accelerating the cyclization reaction. iris-biotech.de Studies have shown that the rate of DKP formation is influenced by the identity of the N-terminal amino acid in a Pro-containing dipeptide. For instance, tripeptides with the sequence X-Pro-Gly show varying degrees of DKP formation depending on the N-terminal residue X. tandfonline.com

Several factors can influence the rate of DKP formation, including:

Sequence: Peptides with Proline or Glycine at the C-terminus are particularly prone to DKP formation. nih.gov

Steric Hindrance: Bulky side chains on the C-terminal amino acid can hinder DKP formation. tandfonline.com

pH: The reaction is catalyzed by both acidic and basic conditions. tandfonline.com

Temperature: Higher temperatures generally increase the rate of DKP formation. acs.org

Optimization of Fmoc Deprotection Conditions to Suppress DKP Formation

The conditions used for the removal of the Fmoc protecting group play a critical role in the extent of DKP formation. The standard deprotection reagent, a 20% solution of piperidine (B6355638) in dimethylformamide (DMF), is basic and can promote DKP formation. nih.govnih.gov Several strategies have been developed to minimize this side reaction:

Use of Milder Bases: Replacing piperidine with a weaker base, such as piperazine (B1678402), has been shown to significantly reduce DKP formation. biotage.comresearchgate.net A solution of 5% piperazine in DMF or N-methyl-2-pyrrolidone (NMP) can effectively suppress DKP formation. nih.gov

Additive-Modified Reagents: The addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperazine/NMP solution can further enhance the suppression of DKP formation and improve the kinetics of Fmoc removal. nih.govacs.org A combination of 2% DBU and 5% piperazine in NMP has been reported as a highly effective Fmoc deprotection cocktail for minimizing DKP. nih.govacs.org

Use of Dipeptide Building Blocks: Incorporating a dipeptide unit instead of single amino acids can bypass the susceptible dipeptide-resin intermediate, thereby preventing DKP formation. nih.govpeptide.com

Choice of Resin: The use of sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, can inhibit DKP formation, especially when proline is one of the first two C-terminal residues. peptide.comsigmaaldrich.com

Table 1: Effect of Fmoc Deprotection Conditions on DKP Formation

Deprotection Reagent DKP Formation (%) Reference
20% Piperidine/DMF 13.8 nih.gov
5% Piperidine/DMF 12.2 nih.gov
5% Piperazine/DMF <4 nih.gov
5% Piperazine/NMP <4 nih.gov
2% DBU, 5% Piperazine/NMP 3.6 nih.gov

Aspartimide Formation and Other Backbone Rearrangements

Another common side reaction in Fmoc-SPPS is the formation of aspartimide, which occurs when a peptide sequence contains an aspartic acid (Asp) residue. nih.gov This side reaction is initiated by the attack of the backbone amide nitrogen on the side-chain carboxyl group of the aspartyl residue, forming a five-membered succinimide (B58015) ring. biotage.com This process is particularly problematic as it can lead to several byproducts, including the desired peptide's epimer and β-aspartyl peptides, which are often difficult to separate from the target peptide. nih.govsigmaaldrich.com

The sequences most prone to aspartimide formation are -Asp-Gly-, -Asp-Asp-, and -Asp-Asn-. nih.gov The basic conditions of Fmoc deprotection promote this side reaction. nih.gov

General Strategies to Suppress Undesired Side Reactions in Fmoc Chemistry

Beyond the specific strategies for DKP and aspartimide formation, several general approaches can be employed to minimize side reactions in Fmoc-SPPS:

Backbone Protection: For particularly problematic sequences, backbone protection of the amide nitrogen can prevent side reactions like aspartimide formation. nih.gov For example, the use of a 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen of the amino acid following aspartic acid can block aspartimide formation. peptide.com

Optimized Coupling Reagents: The choice of coupling reagents can influence the level of side reactions. Utilizing reagents that promote rapid and efficient coupling can reduce the exposure of the peptide to basic conditions, thereby minimizing base-catalyzed side reactions.

Use of Additives: The addition of acidic modifiers like Oxyma Pure (ethyl cyano(hydroxyimino)acetate) to the piperidine deprotection solution can reduce aspartimide formation. nih.gov Similarly, adding HOBt to the piperidine solution can also suppress this side reaction. peptide.combiotage.com

Careful Selection of Protecting Groups: The use of bulkier side-chain protecting groups for aspartic acid can sterically hinder the formation of the succinimide ring. biotage.com For instance, replacing the standard tert-butyl (tBu) protecting group with a more sterically demanding one can be beneficial. researchgate.net

Purity Challenges and Chromatographic Resolution of Byproducts

The presence of side reaction byproducts poses a significant challenge to the purification of the target peptide. researchgate.net Many byproducts, such as epimers or peptides with backbone rearrangements, have very similar physicochemical properties to the desired product, making their separation by standard chromatographic techniques difficult. biotage.comnih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for purifying synthetic peptides. americanpeptidesociety.orggilson.com By optimizing the gradient and solvent system, it is often possible to resolve the target peptide from many impurities. americanpeptidesociety.orgnih.gov However, byproducts with identical mass and similar hydrophobicity, such as D-aspartyl peptides, can co-elute with the desired product. sigmaaldrich.com

Ion-Exchange Chromatography (IEC): IEC separates peptides based on their net charge and can be a useful orthogonal technique to RP-HPLC, especially for separating charged byproducts. americanpeptidesociety.orggilson.com

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is effective for removing truncated or aggregated peptide byproducts. americanpeptidesociety.org

Solid-Phase Extraction (SPE): SPE can be used for the initial cleanup and enrichment of the crude peptide before final purification by HPLC. nih.gov

The successful purification of proline-containing peptides synthesized by Fmoc-SPPS often requires a multi-step chromatographic approach to effectively remove the various byproducts generated during the synthesis. gilson.comnih.gov

Analytical Methodologies for Process and Product Characterization in N Fmoc L Proline Succinimido Ester Applications

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both monitoring the progress of peptide synthesis reactions involving N-Fmoc-L-proline succinimido ester and for determining the purity of the final product. Reversed-phase HPLC (RP-HPLC) is the most common modality used for these applications.

Reaction Monitoring:

During solid-phase peptide synthesis (SPPS), HPLC can be used to analyze small aliquots of the reaction mixture to track the disappearance of the this compound and the appearance of the desired peptide product. This allows for the optimization of coupling times and ensures the reaction has gone to completion. A typical HPLC method for reaction monitoring would involve a gradient elution profile, often using a mobile phase consisting of water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid (TFA). The use of a C18 column is standard for the separation of these relatively nonpolar molecules. pensoft.net

Product Purity Assessment:

Following cleavage from the solid support and purification, HPLC is the primary method for assessing the purity of the synthesized peptide. By developing a validated HPLC method, the percentage of the main peptide peak can be quantified relative to any impurities. These impurities can include deletion sequences (peptides missing one or more amino acids), truncated sequences, or byproducts from side reactions. The purity is typically determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area in the chromatogram. For accurate quantification, a calibration curve is often generated using a purified standard of the peptide. rsc.orgmerckmillipore.com

Method Parameters for HPLC Analysis:

ParameterTypical ConditionsPurpose
Column C18, 5 µm particle size, 250 x 4.6 mmStationary phase for separation based on hydrophobicity.
Mobile Phase A 0.1% TFA in WaterAqueous component of the mobile phase.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic component of the mobile phase for elution.
Gradient 5-95% B over 30 minutesTo elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minControls the speed of the separation.
Detection UV at 214 nm and 280 nm214 nm for the peptide backbone and 280 nm for aromatic residues.
Injection Volume 20 µLThe amount of sample introduced into the system.

This table presents a general set of HPLC conditions that can be adapted for the analysis of peptides containing this compound.

Derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC) can be employed to enhance the detection of amino acids like hydroxyproline (B1673980) in muscle hydrolyzates, demonstrating the versatility of HPLC in amino acid analysis. nih.gov Furthermore, the development of stability-indicating RP-HPLC methods is crucial for following the degradation and appearance of impurities in related pyrrole (B145914) derivatives under different pH conditions. pensoft.net The use of fluorescent derivatizing agents, such as NBD-F, can significantly improve the sensitivity of HPLC methods for proline determination. rsc.org

Mass Spectrometry (MS) in Characterizing Peptide Products and Derivatization Outcomes

Mass spectrometry (MS) is a powerful technique for the characterization of peptide products, providing precise molecular weight information and sequence data. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an exceptionally potent tool for analyzing complex peptide mixtures.

Molecular Weight Determination:

The most fundamental application of MS in this context is the confirmation of the molecular weight of the synthesized peptide. This allows for the verification that the correct amino acids have been incorporated and that the peptide is of the expected length. High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, can provide highly accurate mass measurements, often to within a few parts per million (ppm), which can help to confirm the elemental composition of the peptide.

Tandem Mass Spectrometry (MS/MS) for Sequencing:

Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence of the peptide. In a typical MS/MS experiment, the peptide ion of interest is isolated and then fragmented. The resulting fragment ions are then analyzed to generate a fragmentation spectrum. The mass differences between the fragment ions correspond to the masses of the individual amino acid residues, allowing the sequence to be pieced together. The presence of proline can influence fragmentation patterns, and this must be considered during data analysis.

Characterizing Derivatization Outcomes:

MS is also critical for confirming the successful derivatization of peptides. For instance, if this compound is used to label the N-terminus of a peptide, MS can confirm the addition of the Fmoc-proline group by the corresponding mass shift. Derivatization with charge-carrying tags can enhance ionization efficiency and improve the sensitivity of MS analysis, which is particularly useful for detecting low-abundance peptides. mdpi.comnih.govresearchgate.net

Ion Mobility-Mass Spectrometry (IM-MS):

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. This can be particularly useful for studying proline-containing peptides, as it can separate different conformational isomers, including cis/trans isomers of the X-Pro peptide bond. nih.gov

MS TechniqueInformation ProvidedApplication in Proline-Peptide Analysis
LC-MS Molecular weight of components in a mixtureConfirmation of peptide synthesis and identification of impurities. mdpi.com
High-Resolution MS Accurate mass and elemental compositionUnambiguous identification of the desired peptide product.
MS/MS Amino acid sequenceVerification of the peptide sequence and localization of modifications. nih.gov
IM-MS Gas-phase conformation and separation of isomersInvestigation of cis/trans isomerization of proline residues. nih.gov

This table summarizes the application of various mass spectrometry techniques in the analysis of proline-containing peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies of Proline-Containing Peptides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about the structure and dynamics of molecules in solution and in the solid state. It is particularly valuable for studying the conformation of proline-containing peptides due to the unique structural constraints imposed by the proline ring.

The conformation of the peptide backbone is significantly influenced by the cis/trans isomerization of the peptide bond preceding a proline residue. NMR is one of the few techniques that can directly observe and quantify both isomers in solution.

Key NMR Parameters for Conformational Analysis:

Chemical Shifts: The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the local electronic environment and, therefore, to the conformation of the peptide. nih.gov Specific ¹³C chemical shifts of proline carbons, particularly Cβ and Cγ, are diagnostic for the cis or trans conformation of the X-Pro peptide bond. acs.org

Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons that are close to each other (typically < 5 Å). This is crucial for determining the three-dimensional structure of the peptide.

J-Couplings: Scalar couplings (J-couplings) between nuclei provide information about dihedral angles, which define the conformation of the peptide backbone and side chains.

Solid-State NMR:

Solid-state NMR (ssNMR) is used to study the conformation of peptides in a crystalline or aggregated state. nih.gov This can provide insights into the structure of peptides that are not amenable to solution NMR or X-ray crystallography. acs.org

NMR Signal Assignments for Proline Conformers:

NucleusTypical Chemical Shift Range (ppm) - transTypical Chemical Shift Range (ppm) - cis
Pro Cβ ~32~30
Pro Cγ ~25~24

This table provides approximate ¹³C chemical shift ranges for proline Cβ and Cγ carbons in cis and trans conformations. Actual values can vary depending on the specific peptide sequence and solvent conditions. acs.orgchemicalbook.com

NMR studies have been instrumental in understanding the conformational preferences of proline-containing peptides, including the factors that influence the cis/trans equilibrium and the dynamics of the proline ring. frontiersin.orgcopernicus.org

Advanced Spectroscopic Techniques for Structural Elucidation within Research Contexts

Beyond the core techniques of HPLC, MS, and NMR, a range of advanced spectroscopic methods can provide further structural insights into this compound and the peptides derived from it, particularly within a research setting.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for studying the secondary structure of peptides. The amide I band (1600-1700 cm⁻¹) is sensitive to the peptide backbone conformation (α-helix, β-sheet, random coil). FTIR can be used to study conformational changes in peptides upon binding to other molecules or changes in the environment. sid.irthermofisher.com

Raman Spectroscopy:

Raman spectroscopy is complementary to FTIR and also provides information about vibrational modes. It is particularly useful for studying molecules in aqueous solution due to the weak Raman scattering of water. Surface-Enhanced Raman Scattering (SERS) can be used to enhance the signal of molecules adsorbed onto a metal surface, providing high sensitivity. sid.irresearchgate.netresearchgate.net

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. It measures the differential absorption of left and right circularly polarized light. The shape of the CD spectrum is characteristic of the type and amount of secondary structure present.

Vibrational Frequencies of L-Proline:

Vibrational ModeWavenumber (cm⁻¹) - IRWavenumber (cm⁻¹) - Raman
τCH₂ twisting 1320, 11891317, 1186
ρCH₂ modes 850, 799850, 789

This table shows representative vibrational frequencies for L-proline, which can be used as a reference for analyzing the spectra of proline-containing peptides. sid.ir

These advanced spectroscopic techniques, often used in combination, provide a comprehensive picture of the structure and conformation of proline-containing peptides, which is essential for understanding their biological function.

Q & A

Basic Research Questions

Q. What is the mechanistic role of N-Fmoc-L-proline Succinimido Ester in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The compound acts as an activated ester, facilitating Fmoc-protected proline coupling to amino-terminal residues via nucleophilic acyl substitution. Its succinimidyl ester group enhances reactivity with primary amines (e.g., lysine or N-terminal amino groups) under mild conditions (pH 7–9, DMF/DCM solvents). The Fmoc group provides temporary protection, removable by piperidine. This reagent is particularly useful for sterically hindered residues like proline due to its pre-activated form .

Q. How should coupling conditions be optimized to minimize dipeptide formation when using this reagent?

  • Methodological Answer : To reduce dipeptide byproducts (common with Fmoc-Cl), use a 1.2–1.5 molar excess of the succinimido ester relative to the resin-bound amine. Monitor coupling efficiency via Kaiser or chloranil tests. If incomplete, extend reaction time (2–4 hours) or add catalytic HOBt (1-hydroxybenzotriazole) to enhance activation. Avoid excess base, which can promote racemization .

Q. What analytical techniques are recommended for assessing the purity of this compound post-synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) is standard for purity assessment (>98% by area under the curve). Confirm identity via 1^1H NMR (δ 7.3–7.8 ppm for Fmoc aromatic protons, δ 4.2–4.5 ppm for the succinimidyl ester) and mass spectrometry (ESI-MS: [M+H]+^+ expected at m/z 337.33) .

Advanced Research Questions

Q. How can Taguchi experimental design be applied to optimize coupling efficiency with this compound?

  • Methodological Answer : Use an L9 orthogonal array to test four parameters at three levels: (1) solvent (DMF, DCM, THF), (2) base (DIEA, NMM, pyridine), (3) temperature (0°C, RT, 40°C), and (4) molar excess (1.0×, 1.2×, 1.5×). Calculate signal-to-noise (S/N) ratios for "larger-the-better" outcomes (yield). ANOVA analysis will identify the most influential parameter (e.g., solvent polarity for proline’s conformational rigidity). Validate optimized conditions with triplicate runs .

Q. What strategies mitigate racemization during proline incorporation using this reagent?

  • Methodological Answer : Racemization occurs via base-induced enolization. Mitigate by:

  • Using low-basicity additives (e.g., OxymaPure instead of HOBt).
  • Conducting reactions at 0–4°C to slow enolate formation.
  • Shortening coupling times (<2 hours) with microwave assistance (50 W, 50°C, 10 minutes).
    Monitor enantiomeric purity via chiral HPLC (Chirobiotic T column, 10% ethanol/hexane) .

Q. How does this compound compare to HATU/DIC in synthesizing cyclic peptides?

  • Methodological Answer : While HATU/DIC offers higher coupling efficiency for linear peptides, the succinimido ester reduces steric hindrance in macrocyclization. For head-to-tail cyclization:

  • Use 2.5 equivalents of the ester in DMF with 10% v/v DIEA.
  • Dilute to 0.1 mM to favor intramolecular reaction.
  • Compare yields (LC-MS quantification) and side products (MALDI-TOF). The ester typically achieves 60–70% cyclization vs. 40–50% with HATU due to reduced epimerization .

Q. What are the applications of this reagent in synthesizing protein-polymer conjugates?

  • Methodological Answer : The succinimidyl ester reacts with lysine residues on proteins (e.g., bovine serum albumin) to introduce Fmoc-protected proline spacers. Post-deprotection (20% piperidine/DMF), the free amine is conjugated to NHS-activated polymers (e.g., PEG-maleimide). Characterize via SDS-PAGE (shift in molecular weight) and fluorescence quenching assays to confirm site-specific modification .

Data Contradictions and Resolution

  • vs. 8 : While states a melting point of 150–153°C, reports variable mp depending on solvent purity. Replicate DSC analysis (heating rate 10°C/min under N2_2) to resolve discrepancies.
  • vs. 10 : emphasizes peptide bond formation, whereas highlights protein conjugation. Cross-validate using MALDI-TOF to confirm both peptide elongation and polymer attachment .

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